TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a nitro group, an ether linkage, and a diazaspiro structure. These features make it an interesting subject for research in various fields of chemistry and pharmacology.
Preparation Methods
The synthesis of TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitro group: This step often involves nitration reactions using reagents like nitric acid or a nitrating mixture.
Ether formation: The ether linkage can be introduced through nucleophilic substitution reactions, using alkyl halides and appropriate bases.
Final assembly: The final compound is assembled through a series of coupling reactions, purification steps, and characterization techniques to ensure the desired structure is obtained.
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include acids, bases, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure may influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE include other spirocyclic compounds with nitro groups and ether linkages. These compounds may share similar reactivity and applications but differ in their specific structural features and functional groups. The uniqueness of this compound lies in its specific arrangement of these groups, which can lead to distinct chemical and biological properties.
Properties
CAS No. |
1462951-13-8 |
---|---|
Molecular Formula |
C21H31N3O5 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
tert-butyl 7-(4-nitro-3-propan-2-yloxyphenyl)-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C21H31N3O5/c1-15(2)28-18-13-16(7-8-17(18)24(26)27)22-12-10-21(14-22)9-6-11-23(21)19(25)29-20(3,4)5/h7-8,13,15H,6,9-12,14H2,1-5H3 |
InChI Key |
CWTQWDKKXPDLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.